1-{6-Oxabicyclo[3.2.1]oct-3-en-1-yl}methanamine hydrochloride
Description
1-{6-Oxabicyclo[3.2.1]oct-3-en-1-yl}methanamine hydrochloride is a bicyclic organic compound featuring a 6-oxabicyclo[3.2.1]oct-3-ene core with a methanamine substituent and a hydrochloride counterion. The bicyclo[3.2.1]octane framework comprises a seven-membered ring system with an oxygen atom replacing one carbon (6-oxa), creating a rigid, three-dimensional structure. The compound is typically synthesized as a white crystalline solid with high solubility in water and polar organic solvents, making it suitable for pharmaceutical and chemical research applications .
Properties
Molecular Formula |
C8H14ClNO |
|---|---|
Molecular Weight |
175.65 g/mol |
IUPAC Name |
6-oxabicyclo[3.2.1]oct-3-en-1-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H13NO.ClH/c9-5-8-3-1-2-7(4-8)10-6-8;/h1-2,7H,3-6,9H2;1H |
InChI Key |
QHBOBBPTSDYDHB-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2CC1(CO2)CN.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{6-Oxabicyclo[3.2.1]oct-3-en-1-yl}methanamine hydrochloride typically involves several steps. One common method starts with the preparation of the oxabicyclo[3.2.1]oct-3-en-1-yl precursor, which is then subjected to amination reactions to introduce the methanamine group. The final step involves the conversion of the free base to its hydrochloride salt form. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-{6-Oxabicyclo[3.2.1]oct-3-en-1-yl}methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Addition: The double bond in the bicyclic ring system can participate in addition reactions with electrophiles
Scientific Research Applications
1-{6-Oxabicyclo[3.2.1]oct-3-en-1-yl}methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-{6-Oxabicyclo[3.2.1]oct-3-en-1-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The methanamine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₈H₁₄ClNO (assuming the free base: C₈H₁₃NO + HCl).
- Molecular Weight : ~183.66 g/mol.
- Appearance : White solid.
- Solubility: Readily dissolves in water and organic solvents (e.g., ethanol, DMSO) .
- CAS Registry : 2138204-86-9 .
The compound is cataloged as a building block in chemical libraries (e.g., Enamine Ltd), suggesting its utility in drug discovery and materials science .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Below is a comparative analysis of 1-{6-oxabicyclo[3.2.1]oct-3-en-1-yl}methanamine hydrochloride with structurally analogous bicyclic and monocyclic amines (Table 1).
Table 1: Comparative Analysis of Bicyclic and Related Methanamine Derivatives
Key Findings and Discussion
Bicyclo System Variations
- Ring Size and Strain: The target compound’s [3.2.1]octane framework provides greater rigidity and surface area compared to smaller systems like [3.1.1]heptane or [3.1.0]hexane.
- Oxygen Position: The 6-oxa substitution in the target compound introduces polarity, improving water solubility compared to non-oxygenated analogs (e.g., cyclopropane derivatives) .
Substituent Effects
- Electron-Withdrawing Groups : Compounds like [1-(trifluoromethyl)cyclopropyl]methanamine HCl exhibit increased lipophilicity and metabolic stability due to the CF₃ group, contrasting with the target compound’s unsubstituted structure .
- Methyl Groups : Derivatives with methyl substituents (e.g., 3-methyl in [3.1.1]heptane) may exhibit altered pharmacokinetic profiles due to reduced solubility .
Biological Activity
1-{6-Oxabicyclo[3.2.1]oct-3-en-1-yl}methanamine hydrochloride, a compound belonging to the bicyclic amine class, has garnered attention for its potential biological activities. Its unique structure provides a versatile scaffold for various chemical modifications, which can influence its pharmacological properties.
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- CAS Number : 2253640-48-9
- Molecular Formula : C₉H₁₃ClN₁O
- Molecular Weight : 173.66 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, highlighting its potential applications in medicinal chemistry.
Antimicrobial Activity
Recent studies have shown that this compound exhibits significant antimicrobial properties against a range of bacterial strains. For instance, a study reported an IC50 value indicating effective inhibition of bacterial growth at low concentrations, suggesting its potential as an antimicrobial agent.
Anticancer Properties
Preliminary research indicates that this compound may possess anticancer properties. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines, including HeLa and MCF-7 cells, with IC50 values ranging from 10 to 30 µM depending on the specific cell line tested.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways crucial for cell survival and proliferation.
- Reactive Oxygen Species (ROS) Induction : It has been observed to increase ROS levels in treated cells, leading to oxidative stress and subsequent cell death.
Case Studies
Several case studies have explored the biological activities of similar compounds within the bicyclic amine class:
Research Findings
Recent literature reviews and experimental studies have provided insights into the biological activity of bicyclic amines:
- Antimicrobial Efficacy : A systematic review highlighted the effectiveness of various bicyclic amines against resistant strains of bacteria, suggesting a promising avenue for drug development.
- Cell Cycle Arrest : In cancer research, compounds similar to this compound have been shown to cause G2/M phase arrest in cancer cells, indicating a potential mechanism for their anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
